![molecular formula C24H23N5O3 B2435511 8-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-96-4](/img/structure/B2435511.png)
8-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Anxiolytic and Antidepressant Potential : A study synthesized derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated their pharmacological properties. Some compounds exhibited anxiolytic-like activity and behaved like antidepressants in animal models. This highlights the potential of these derivatives for future research in anxiolytic and antidepressant drug development (Zagórska et al., 2009).
Structure-Activity Relationships and Molecular Studies
- Serotoninergic and Dopaminergic Receptor Affinity : A novel series of arylpiperazinylalkyl purine-2,4-diones was synthesized to evaluate their affinity for serotoninergic and dopaminergic receptors. Some compounds were identified as potent ligands, with potential applications as anxiolytics and antidepressants (Zagórska et al., 2015).
Synthesis and Biological Evaluation of Fluorinated Derivatives
- Potential Antidepressant Agents : A series of fluorinated phenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4-dione was synthesized and showed promising results as potential antidepressant agents in preliminary pharmacological studies (Zagórska et al., 2016).
Receptor Affinity and Phosphodiesterase Activity
- Phosphodiesterase Inhibition and Receptor Binding : Research involving octahydro- and dimethoxyisoquinolinyl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines showed their binding affinities for various serotonin and dopamine receptors, as well as inhibitory potencies for phosphodiesterases. This indicates their potential for therapeutic application (Zagórska et al., 2016).
Selective A3 Adenosine Receptor Antagonists
- Adenosine Receptor Antagonism : Studies on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones revealed their potency and selectivity as A3 adenosine receptor antagonists. This suggests potential applications in targeting adenosine receptors for therapeutic purposes (Baraldi et al., 2008).
Comparative Pharmacological Profiles
- Safety Profile and Antidepressant Activity : A comparative study of two novel imidazopurine-2,4-dione derivatives investigated their safety profiles, pharmacokinetic properties, and antidepressant-like activity in animal models. The findings indicate their potential as safer antidepressant drugs (Partyka et al., 2020).
Mechanism of Action
Target of Action
It’s synthesized as a nonclassical antifolate . Antifolates are known to target enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase, and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .
Mode of Action
As a nonclassical antifolate, it’s likely to inhibit the function of its target enzymes, disrupting the synthesis of dna nucleotides . This disruption can lead to the accumulation of S-phase cells and induce apoptosis .
Biochemical Pathways
The compound affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .
Result of Action
The compound has shown anti-proliferative activities against HL60, HeLa, and A549 cells . It induces S-phase arrest and apoptosis in these cells . The induction of apoptosis is suggested to act through a lysosome-nonmitochondrial pathway .
properties
IUPAC Name |
6-(3-methoxyphenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16-15-28-20-21(25-23(28)29(16)18-10-7-11-19(14-18)32-3)26(2)24(31)27(22(20)30)13-12-17-8-5-4-6-9-17/h4-11,14-15H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWDSIVCVKWPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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